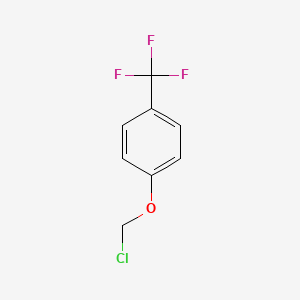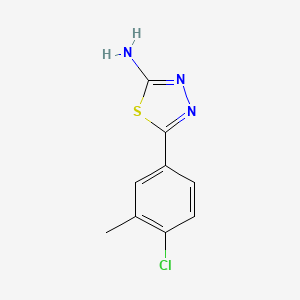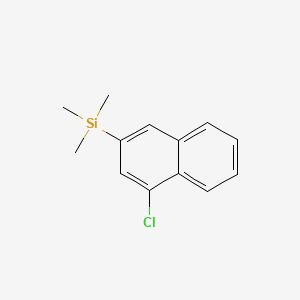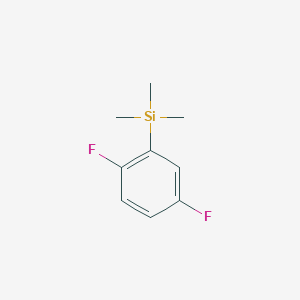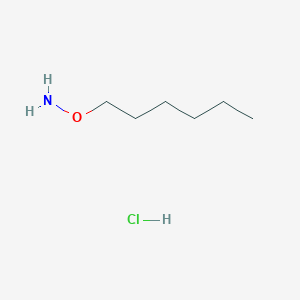
1-Ethyltetrahydro-1H-thiophen-1-ium thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyltetrahydro-1H-thiophen-1-ium thiocyanate is an organic compound that belongs to the class of thiocyanates. Thiocyanates are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a thiocyanate group (SCN) attached to a tetrahydrothiophene ring, which is further substituted with an ethyl group.
Méthodes De Préparation
The synthesis of 1-ethyltetrahydro-1H-thiophen-1-ium thiocyanate can be achieved through several methodsThe reaction conditions typically involve the use of polar solvents such as acetonitrile or dimethylformamide, and the reactions are carried out at elevated temperatures to ensure complete conversion .
Industrial production methods for this compound may involve continuous flow processes, where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
1-Ethyltetrahydro-1H-thiophen-1-ium thiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the thiocyanate group can lead to the formation of thiols or disulfides, depending on the reducing agent used.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-Ethyltetrahydro-1H-thiophen-1-ium thiocyanate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organosulfur compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology: Thiocyanates, including this compound, have been studied for their antibacterial, antifungal, and anticancer properties.
Medicine: Research has shown that thiocyanates can modulate immune responses and have potential therapeutic applications in treating autoimmune diseases and infections.
Mécanisme D'action
The mechanism of action of 1-ethyltetrahydro-1H-thiophen-1-ium thiocyanate involves its interaction with various molecular targets. The thiocyanate group can form strong interactions with metal ions, proteins, and enzymes, leading to the inhibition of their activity. This compound can also generate reactive oxygen species (ROS) upon oxidation, which can induce oxidative stress in cells and contribute to its antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
1-Ethyltetrahydro-1H-thiophen-1-ium thiocyanate can be compared with other thiocyanate derivatives, such as:
Methylthiocyanate: Similar in structure but with a methyl group instead of an ethyl group. It has similar chemical reactivity but may differ in biological activity.
Phenylthiocyanate: Contains a phenyl group, making it more hydrophobic and potentially more active against certain microorganisms.
Benzylthiocyanate: Features a benzyl group, which can enhance its ability to penetrate cell membranes and increase its biological activity.
The uniqueness of this compound lies in its tetrahydrothiophene ring, which imparts specific chemical and biological properties that are distinct from other thiocyanate derivatives .
Propriétés
Formule moléculaire |
C7H13NS2 |
|---|---|
Poids moléculaire |
175.3 g/mol |
Nom IUPAC |
1-ethylthiolan-1-ium;isothiocyanate |
InChI |
InChI=1S/C6H13S.CNS/c1-2-7-5-3-4-6-7;2-1-3/h2-6H2,1H3;/q+1;-1 |
Clé InChI |
HBIBBGUBDUUNKH-UHFFFAOYSA-N |
SMILES canonique |
CC[S+]1CCCC1.C(=[N-])=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13699688.png)



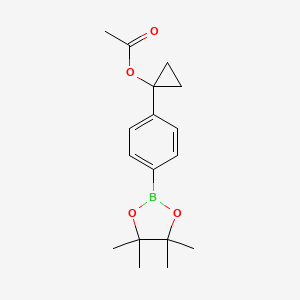
![1-Methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol](/img/structure/B13699733.png)
